4-Acetyl-4'-propylbiphenyl
CAS No.: 60137-92-0
Cat. No.: VC3915237
Molecular Formula: C17H18O
Molecular Weight: 238.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60137-92-0 |
|---|---|
| Molecular Formula | C17H18O |
| Molecular Weight | 238.32 g/mol |
| IUPAC Name | 1-[4-(4-propylphenyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C17H18O/c1-3-4-14-5-7-16(8-6-14)17-11-9-15(10-12-17)13(2)18/h5-12H,3-4H2,1-2H3 |
| Standard InChI Key | LMOXYMSDLCVONT-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
| Canonical SMILES | CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for 4-acetyl-4'-propylbiphenyl is 1-[4-(4-propylphenyl)phenyl]ethanone. Its structure consists of two phenyl rings connected by a single bond, with substituents at the para positions:
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Acetyl group (-COCH₃) at the 4-position of one phenyl ring.
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Propyl group (-CH₂CH₂CH₃) at the 4'-position of the other phenyl ring.
The SMILES notation is CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C, and the InChIKey is LMOXYMSDLCVONT-UHFFFAOYSA-N . The biphenyl core provides rigidity, while the substituents influence solubility and reactivity.
Synthesis Methods
Friedel-Crafts Acylation
A patented method involves Friedel-Crafts acylation of 4-propylbiphenyl with acetic anhydride in the presence of Lewis acids like aluminum chloride (AlCl₃) . The reaction proceeds via electrophilic substitution, where the acetyl group is introduced at the 4-position:
This method yields ~65% product after purification .
Suzuki-Miyaura Cross-Coupling
An alternative route employs the Suzuki-Miyaura coupling between 4-acetylphenylboronic acid and 4-bromophenylpropane. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the cross-coupling in a mixture of toluene and aqueous sodium carbonate . This method offers better regioselectivity and milder conditions compared to Friedel-Crafts acylation.
Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 65 | 95 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 80 | 98 |
Physicochemical Properties
Physical Properties
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Density: 1.011 g/cm³
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Boiling Point: 365.1°C at 760 mmHg
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Flash Point: 156.9°C
Spectral Characteristics
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) .
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¹H NMR (CDCl₃): δ 7.6–7.2 (m, 8H, aromatic), 2.9 (t, 2H, -CH₂CH₂CH₃), 2.6 (s, 3H, -COCH₃), 1.7–0.9 (m, 5H, propyl chain) .
Chemical Reactivity
The acetyl and propyl groups govern reactivity:
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Acetyl Group:
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Oxidation: Converts to carboxylic acid with KMnO₄.
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Reduction: Forms ethanol derivative using LiAlH₄.
-
-
Biphenyl Core:
Table 2: Reaction Pathways and Products
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 4'-Propylbiphenyl-4-carboxylic acid |
| Reduction | LiAlH₄, THF | 4'-Propylbiphenyl-4-ethanol |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-acetyl-4'-propylbiphenyl |
Applications and Industrial Relevance
Liquid Crystal Precursors
4-Acetyl-4'-propylbiphenyl serves as an intermediate in synthesizing 4-cyano-4'-hydroxybiphenyl, a key component in liquid crystal displays (LCDs) . The acetyl group is hydrolyzed to a carboxylic acid, followed by amidation and dehydration to introduce the cyano group.
Comparison with Structural Analogs
Table 3: Property Comparison of Biphenyl Derivatives
| Compound | Molecular Formula | LogP | Boiling Point (°C) |
|---|---|---|---|
| 4-Acetyl-4'-propylbiphenyl | C₁₇H₁₈O | 4.51 | 365.1 |
| 4-Acetylbiphenyl | C₁₄H₁₂O | 3.78 | 298.5 |
| 4-Propylbiphenyl | C₁₅H₁₆ | 5.02 | 310.7 |
The propyl group increases lipophilicity (higher LogP) and boiling point compared to non-alkylated analogs .
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